6-(3,5-dimethylpiperidin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
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Overview
Description
6-(3,5-dimethylpiperidin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex heterocyclic compound It features a unique tricyclic structure with multiple nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research
Scientific Research Applications
6-(3,5-dimethylpiperidin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its normal function and thus inhibiting cell proliferation . This results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine affects the cell cycle progression pathway . This leads to cell growth arrest at the G0-G1 stage , thereby affecting the downstream effects of cell proliferation.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is the inhibition of cell proliferation . This leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has been found to interact with several enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .
Cellular Effects
In cellular assays, 4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, 4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking simulations have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory activity against CDK2 remains significant over time .
Preparation Methods
The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves multiple steps. The synthetic route typically starts with the preparation of the piperidine and tetrazatricyclo intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the conditions applied .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures with nitrogen atoms, such as:
- 4,11,13-trimethyl-6-piperidin-1-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0]trideca-1(9),2(7),10,12-tetraen-6-one
These compounds share structural similarities but differ in their substituents and specific properties, highlighting the uniqueness of 6-(3,5-dimethylpiperidin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene .
Properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-6-7-17-10-18(25-11-13(2)8-14(3)12-25)26-21(23-17)19-15(4)9-16(5)22-20(19)24-26/h9-10,13-14H,6-8,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSBAUJSNZNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CC(CC(C4)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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